M-Cresol-D7

Description

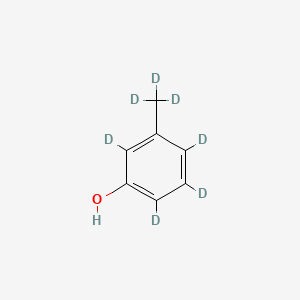

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSSMJSEOOYNOY-AAYPNNLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])O)[2H])C([2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901295582 |

Source

|

| Record name | Phen-2,3,4,6-d4-ol, 5-(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202325-51-7 |

Source

|

| Record name | Phen-2,3,4,6-d4-ol, 5-(methyl-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202325-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phen-2,3,4,6-d4-ol, 5-(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

M-Cresol-D7: A Technical Guide for Advanced Research Applications

This guide provides an in-depth exploration of M-Cresol-D7 (3-Methylphenol-d7), a deuterated analog of m-cresol. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, structure, and practical applications of this stable isotope-labeled compound, with a focus on its pivotal role in analytical chemistry and metabolic studies.

Introduction: The Significance of Deuteration in Scientific Research

Deuterium, a stable isotope of hydrogen, has become an invaluable tool in modern drug discovery and development. The substitution of hydrogen with deuterium can subtly yet significantly alter the physicochemical properties of a molecule. This modification, known as deuteration, is particularly impactful in modulating a drug's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy barrier for bond cleavage. This phenomenon, termed the Kinetic Isotope Effect (KIE), can slow down metabolic processes that involve the breaking of a C-H bond, a common step in drug metabolism mediated by enzymes like the cytochrome P450 family.

This alteration of metabolic pathways can offer several advantages in drug development, including:

-

Improved Pharmacokinetic Profiles: Slower metabolism can lead to a longer drug half-life, potentially reducing dosing frequency and improving patient compliance.

-

Reduced Formation of Toxic Metabolites: By altering metabolic routes, deuteration can decrease the production of harmful byproducts.

-

Enhanced Therapeutic Efficacy: A longer duration of action can lead to improved drug performance.

M-Cresol-D7 serves as a prime example of the practical application of deuteration, primarily as an internal standard in analytical methodologies.

Chemical Structure and Physicochemical Properties

M-Cresol-D7 is a stable isotope-labeled analog of m-cresol where all seven hydrogen atoms on the aromatic ring and the methyl group have been replaced by deuterium. The hydroxyl group can also be deuterated (OD form), which enhances its isotopic stability by preventing hydrogen-deuterium exchange in protic solvents.

Structure of M-Cresol-D7 (OD form):

Caption: Chemical structure of M-Cresol-D7 (OD form).

Physicochemical Properties

The table below summarizes the key physicochemical properties of M-Cresol-D7 and its non-deuterated counterpart, m-cresol.

| Property | M-Cresol-D7 | m-Cresol |

| Molecular Formula | C₇D₇OD | C₇H₈O |

| Molecular Weight | 115.18 g/mol | 108.14 g/mol |

| CAS Number | 202325-51-7 | 108-39-4 |

| Appearance | - | Colorless to yellowish liquid |

| Boiling Point | - | 202.8 °C |

| Melting Point | - | 11 °C |

| Density | - | 1.034 g/cm³ |

| Solubility in Water | - | 2.35 g/100 mL at 20 °C |

Synthesis of M-Cresol-D7

The synthesis of deuterated aromatic compounds like M-Cresol-D7 typically involves a hydrogen-deuterium (H-D) exchange reaction. This process is generally carried out by treating the non-deuterated organic compound with a deuterium source, such as heavy water (D₂O), under high temperature and pressure.

Modern synthesis methods may employ microwave irradiation in a flow-type reactor to improve reaction efficiency and production throughput. This approach allows for better control over reaction conditions and facilitates a more straightforward separation of the deuterated product.

The general workflow for the synthesis of M-Cresol-D7 can be visualized as follows:

Caption: Generalized workflow for the synthesis of M-Cresol-D7.

Applications in Research and Development

The primary application of M-Cresol-D7 is as a stable isotope-labeled internal standard for quantitative analysis using mass spectrometry (MS) techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Internal Standard in Mass Spectrometry

In quantitative MS, an internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known amount to the sample. Deuterated compounds are ideal internal standards because they have nearly identical chromatographic retention times and ionization efficiencies as their non-deuterated counterparts, but can be distinguished by their higher mass. This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.

The use of M-Cresol-D7 as an internal standard provides a distinct mass shift of +7 atomic mass units (amu) compared to m-cresol, enabling clear differentiation in the mass spectrometer.

Metabolic and Pharmacokinetic Studies

Understanding the metabolism of m-cresol is crucial for interpreting toxicological data and for its application in drug development. m-Cresol is known to be metabolized in the liver, primarily through oxidation by the cytochrome P450 enzyme system, followed by conjugation with glucuronic acid or sulfate. The resulting metabolites are then excreted in the urine.

The use of M-Cresol-D7 in metabolic studies can help to elucidate these pathways. By tracking the deuterated metabolites, researchers can gain a clearer understanding of the metabolic fate of m-cresol.

Analytical Methodologies: A Practical Protocol

The following is a representative protocol for the quantification of m-cresol in a biological matrix using M-Cresol-D7 as an internal standard with LC-MS/MS.

Experimental Protocol: Quantification of m-Cresol in Serum

-

Sample Preparation:

-

To 100 µL of serum, add 10 µL of M-Cresol-D7 internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate m-cresol from other matrix components (e.g., 5% to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), negative mode.

-

MS/MS Transitions:

-

m-Cresol: Precursor ion (Q1) m/z 107 -> Product ion (Q3) m/z 92 (indicative of loss of a methyl group).

-

M-Cresol-D7: Precursor ion (Q1) m/z 114 -> Product ion (Q3) m/z 96 (indicative of loss of a deuterated methyl group).

-

-

The workflow for this analytical method can be summarized as follows:

Caption: Workflow for the quantification of m-cresol using M-Cresol-D7.

Safety and Handling

M-Cresol-D7 should be handled with the same precautions as its non-deuterated counterpart. m-Cresol is a toxic and corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin. Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

Conclusion

M-Cresol-D7 is a powerful tool for researchers in analytical chemistry and drug development. Its use as a stable isotope-labeled internal standard enables highly accurate and precise quantification of m-cresol in complex biological matrices. Understanding the principles of deuteration and the analytical methodologies for its application is essential for leveraging the full potential of this compound in advancing scientific research.

References

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Isotopic Purity and Enrichment of M-Cresol-D7

Introduction: The Analytical Imperative of Deuterated M-Cresol

In the precise world of quantitative analysis, drug development, and metabolomics, the accuracy of our measurements is paramount. Stable Isotope-Labeled (SIL) compounds are the cornerstone of this accuracy, serving as ideal internal standards for mass spectrometry and as tracers to elucidate complex metabolic pathways.[1][2] M-Cresol-D7, a deuterated analog of 3-methylphenol, is a vital tool in this analytical arsenal. It finds extensive use in pharmaceutical impurity profiling, environmental monitoring, and as an internal standard for quantifying its unlabeled counterpart, m-cresol, a significant biomarker of microbial metabolism and an industrial chemical.[3][4][5]

Part 1: Decoding Isotopic Composition - Enrichment vs. Purity

A common misconception is to use the terms "isotopic enrichment" and "isotopic purity" (or species abundance) interchangeably. Understanding their distinction is fundamental to correctly interpreting analytical data for any deuterated compound.

-

Isotopic Enrichment: This refers to the mole fraction of the heavy isotope (Deuterium, D) at a specific labeled position, expressed as a percentage.[7] For M-Cresol-D7, which has seven sites of deuteration (three on the methyl group and four on the aromatic ring), a stated isotopic enrichment of 99 atom % D means that at any given labeled position, there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom.

-

Isotopic Purity (Species Abundance): This term describes the percentage of molecules that have a specific isotopic composition.[7] A 99% isotopic enrichment does not mean that 99% of the molecules are the fully deuterated D7 species. Due to the statistical distribution of isotopes, a batch with 99% enrichment will contain a mixture of isotopologues (D7, D6, D5, etc.).

The relationship between enrichment and the resulting species abundance can be calculated using a binomial expansion.[7] This distribution is critical because the lower-mass isotopologues (e.g., D6, D5) can potentially contribute to the signal of the unlabeled analyte being measured, leading to overestimation if not properly accounted for.

Data Presentation: Theoretical Isotopic Distribution of M-Cresol-D7

The following table illustrates the calculated species abundance for M-Cresol-D7 at various levels of isotopic enrichment, assuming a random distribution of deuterium across the seven labeled sites.

| Isotopic Enrichment (Atom % D) | % D7 Species (C₇D₇H₁O) | % D6 Species (C₇D₆H₂O) | % D5 Species (C₇D₅H₃O) | % D0 Species (C₇H₈O) |

| 99.9% | 99.30% | 0.69% | 0.01% | <0.001% |

| 99.0% | 93.20% | 6.59% | 0.20% | <0.001% |

| 98.0% | 86.81% | 12.40% | 0.77% | <0.001% |

| 95.0% | 69.83% | 25.73% | 4.06% | <0.001% |

Data calculated based on binomial expansion principles.[7]

Part 2: The Analytical Workflow for Isotopic Characterization

A robust, self-validating system for characterizing M-Cresol-D7 relies on the synergistic use of two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. MS provides the distribution of isotopologues, while NMR confirms the structural integrity and location of the deuterium labels.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the definitive technique for determining isotopic purity. Its ability to measure mass-to-charge ratios (m/z) with high precision (typically <5 ppm) allows for the clear separation and quantification of each isotopologue (D0 through D7), which would otherwise overlap in lower-resolution instruments.[6][8] Coupling HRMS with liquid chromatography (LC) is essential to first separate the M-Cresol-D7 from any chemical impurities that could interfere with the mass spectrum and produce erroneous results.[8]

Mandatory Visualization:

Caption: Workflow for M-Cresol-D7 isotopic purity determination by LC-HRMS.

Experimental Protocol: LC-HRMS Analysis of M-Cresol-D7

Trustworthiness: This protocol is designed as a self-validating system. The high mass accuracy of the HRMS provides confidence in the identity of each isotopologue, while the chromatographic separation ensures that the measured isotopic distribution is from the compound of interest and not an artifact of impurities.

-

Standard and Sample Preparation:

-

Prepare a stock solution of M-Cresol-D7 at approximately 1 mg/mL in methanol.

-

Dilute the stock solution with an appropriate mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive ion mode, or without acid for negative ion mode) to a final concentration of ~1 µg/mL.[9]

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometer Conditions:

-

Instrument: A high-resolution mass spectrometer (e.g., Thermo Fisher Orbitrap or Sciex TOF).

-

Ionization Source: Electrospray Ionization (ESI), negative ion mode is often preferred for phenols ([M-H]⁻).

-

Scan Mode: Full scan from m/z 100-200.

-

Resolution: Set to >70,000 to ensure baseline resolution of isotopic peaks.

-

Calibration: Ensure the instrument is calibrated according to the manufacturer's specifications to achieve high mass accuracy.[9]

-

-

Data Analysis and Calculation:

-

Identify the chromatographic peak for M-Cresol-D7.

-

Extract the mass spectrum across this peak, ensuring to subtract background noise.

-

Identify the monoisotopic mass for each isotopologue (from D0 to D7).

-

Measure the integrated peak area or intensity for each isotopologue's primary isotopic peak.

-

Calculate the relative abundance of each species. The isotopic purity is the relative abundance of the D7 species.

-

Formula: % D7 Purity = [Area(D7) / (Area(D0) + Area(D1) + ... + Area(D7))] * 100

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While MS excels at quantifying the overall isotopic distribution, NMR provides crucial, complementary information about the location of the deuterium atoms and the structural integrity of the molecule. It is the primary method to confirm that deuteration occurred at the intended positions (the methyl group and the aromatic ring) and to detect any unintended H/D scrambling. A combined ¹H and ²H NMR approach offers a complete picture.[10]

-

¹H NMR (Proton NMR): In a ¹H NMR spectrum of M-Cresol-D7, the signals corresponding to the methyl and aromatic protons should be significantly diminished or absent compared to the spectrum of unlabeled m-cresol.[11] The degree of signal reduction can be used to calculate the site-specific isotopic enrichment.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum will show signals corresponding to the deuterated positions, confirming the locations of the labels.[10]

Mandatory Visualization:

Caption: Synergistic workflow using ¹H and ²H NMR to validate M-Cresol-D7.

Experimental Protocol: Quantitative NMR (qNMR) Analysis

Trustworthiness: This protocol uses qNMR principles to ensure data is reliable for calculating enrichment. The use of both ¹H and ²H NMR provides cross-validation of the label positions and abundance.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of M-Cresol-D7 into an NMR tube.

-

Add a deuterated solvent with a known chemical shift reference, such as Chloroform-d (CDCl₃) containing tetramethylsilane (TMS).

-

For quantitative analysis, a known amount of an internal standard can be added.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full signal recovery, which is critical for accurate quantification.

-

Processing: Integrate the residual proton signals at the methyl and aromatic positions. Compare these integrals to the integral of the non-deuterated hydroxyl proton (or an internal standard) to calculate site-specific enrichment.

-

-

²H NMR Acquisition:

-

Spectrometer: Equipped with a deuterium probe.

-

Parameters: Acquire the spectrum with appropriate pulse width and acquisition time.

-

Processing: Identify and integrate the signals corresponding to the aromatic and methyl deuterons. The relative integrals confirm the distribution of the label.

-

Part 3: Synthesis, Quality Control, and Application Insights

Authoritative Grounding: The synthesis of deuterated compounds can be achieved through various methods, including direct H-D exchange on the final molecule or by building the molecule from smaller, pre-deuterated starting materials.[12][13] Regardless of the route, a stringent quality control (QC) process is non-negotiable. M-cresol itself can be sourced from coal tar or via chemical synthesis; synthetic routes generally produce a purer product with fewer problematic impurities, which is a critical consideration for pharmaceutical applications.[14]

Mandatory Visualization:

Sources

- 1. NULL [szabo-scandic.com]

- 2. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. isotope.com [isotope.com]

- 8. almacgroup.com [almacgroup.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

- 13. CN101774893A - Process for preparing m-cresol by nitrogen oxide gas - Google Patents [patents.google.com]

- 14. Two main different technologies for m-cresol [betterchemtech.com]

Foreword: The Imperative for Isotopic Precision in Modern Research

An In-Depth Technical Guide to the Synthesis and Manufacturing of m-Cresol-d7

In the landscape of pharmaceutical development, metabolomics, and environmental analysis, the demand for high-purity, stable isotope-labeled internal standards is non-negotiable. m-Cresol-d7 (3-methylphenol-d7), a deuterated analog of m-cresol, stands out as an essential tool for researchers. Its utility stems from its ability to mimic the chemical behavior of its unlabeled counterpart while being distinctly identifiable by mass spectrometry. This distinction is critical for correcting analytical variability, matrix effects, and extraction losses, thereby enabling precise quantification of m-cresol in complex biological and environmental matrices.[1][2][3] m-Cresol itself is a significant biomarker for toluene exposure, a uremic toxin, and a key intermediate in the synthesis of pharmaceuticals like Vitamin E and various agrochemicals.[4][5]

This guide provides a comprehensive overview of the synthesis and manufacturing of m-Cresol-d7. It is designed for researchers, process chemists, and drug development professionals, moving beyond simple protocols to elucidate the underlying chemical principles and rationale that govern process optimization, from catalyst selection to final product validation.

Foundational Principles: The Chemistry of Deuterium Labeling

The synthesis of m-Cresol-d7 involves the substitution of seven protium (¹H) atoms with deuterium (²H or D) atoms—three on the methyl group and four on the aromatic ring. The core technology underpinning this transformation is the Hydrogen-Deuterium (H/D) exchange reaction .[6] This is an equilibrium-driven process where a C-H bond is cleaved and reformed with a deuterium atom, typically sourced from heavy water (D₂O).

The primary challenge lies in the fact that the C-H bonds on an aromatic ring and a methyl group are kinetically stable and not readily exchangeable.[6] To overcome this energy barrier and drive the reaction towards a high level of deuteration (>98 atom % D), the use of catalysts and elevated temperature and pressure is essential.[6][7][8][9]

Causality of Catalyst Selection

The choice of catalyst is the most critical parameter influencing reaction efficiency, selectivity, and process scalability.

-

Transition Metal Catalysis (Heterogeneous): Catalysts such as platinum-on-alumina (Pt/Al₂O₃) or other supported noble metals are highly effective for deuterating aromatic compounds.[7][9] The mechanism involves the dissociative chemisorption of both the aromatic compound and D₂O onto the catalyst surface. This weakens the C-H bonds, facilitating their cleavage and subsequent replacement by deuterium atoms from the dissociated heavy water. This method is favored in industrial settings due to the ease of catalyst recovery (filtration) and its high efficiency, which can reduce the need for multiple reaction cycles.[9][10]

-

Acid Catalysis (Homogeneous): Strong deutero-acids (e.g., D₂SO₄) can catalyze H/D exchange on the aromatic ring via an electrophilic aromatic substitution mechanism.[11][12] The deuteronium ion (D⁺) acts as the electrophile. While effective for the ring positions, this method is generally less efficient for the more resilient methyl C-H bonds and can lead to side reactions like sulfonation. The homogeneous nature of the catalyst also complicates purification, requiring neutralization and extraction steps.

For the synthesis of m-Cresol-d7, where perdeuteration is the goal, a transition metal-catalyzed approach is generally superior as it effectively facilitates exchange on both the aromatic ring and the methyl group under the right conditions.

Manufacturing Methodologies: From Batch to Continuous Flow

The industrial and laboratory-scale synthesis of m-Cresol-d7 can be approached through several methodologies, each with distinct advantages and operational complexities.

High-Temperature/High-Pressure Batch Synthesis

This is the conventional and most established method for achieving high isotopic enrichment.[7][8] The process involves heating m-cresol with a significant molar excess of D₂O in a high-pressure autoclave in the presence of a catalyst.

Table 1: Typical Batch Reaction Parameters for m-Cresol-d7 Synthesis

| Parameter | Typical Value | Rationale & Field Insights |

| Substrate | m-Cresol (≥99% purity) | Starting material purity is critical to prevent side reactions and simplify final purification. Impurities from coal tar-derived m-cresol can poison catalysts.[13] |

| Deuterium Source | Deuterium Oxide (D₂O, ≥99.8%) | A large molar excess (e.g., 20-50 equivalents) is used to drive the equilibrium towards the deuterated product.[12] |

| Catalyst | 5% Platinum on Alumina (Pt/Al₂O₃) | Provides a high surface area for the H/D exchange. Robust and can often be recycled. |

| Temperature | 180 - 250 °C | Provides the necessary activation energy for C-H bond cleavage. Temperatures must be controlled to prevent thermal degradation. |

| Pressure | 20 - 40 bar (2-4 MPa) | Maintains D₂O in the liquid phase at high temperatures and increases the concentration of reactants on the catalyst surface.[7][9] |

| Reaction Time | 24 - 72 hours | Longer reaction times are required in batch processes to achieve high levels of deuteration due to mass transfer limitations. |

Experimental Protocol: Lab-Scale Batch Synthesis of m-Cresol-d7

-

Reactor Preparation: A 100 mL high-pressure stainless-steel autoclave is charged with m-cresol (5.4 g, 50 mmol) and 5% Pt/Al₂O₃ catalyst (0.5 g, 10% w/w).

-

Deuterium Source Addition: Deuterium oxide (D₂O, 20 mL, approx. 1.1 mol) is added to the autoclave.

-

Inerting: The reactor is sealed, purged with nitrogen or argon gas three times to remove air, and then pressurized to 5 bar with the inert gas.

-

Reaction: The mixture is heated to 220 °C with vigorous stirring (750 RPM). The pressure will rise as the temperature increases. The reaction is maintained at these conditions for 48 hours.

-

Cool-down and Depressurization: The reactor is cooled to room temperature. The internal pressure is carefully vented in a fume hood.

-

Product Extraction: The reaction mixture is removed from the autoclave. The organic layer is separated from the aqueous layer. The aqueous layer is extracted twice with 20 mL portions of diethyl ether. The organic layers are combined.

-

Catalyst Removal & Drying: The combined organic solution is filtered to remove the Pt/Al₂O₃ catalyst. The filtrate is then dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude m-Cresol-d7.

-

Purification: The crude product is purified by fractional distillation under vacuum to yield high-purity m-Cresol-d7.

Microwave-Assisted Flow Synthesis

A modern approach to overcome the limitations of batch processing is the use of continuous flow reactors, often coupled with microwave heating.[7] This technology offers superior heat and mass transfer, leading to dramatically reduced reaction times, improved safety, and higher throughput.[7]

This flow method significantly enhances production efficiency compared to traditional batch synthesis. The rapid heating achieved with microwaves can bring the reactants to the target temperature in seconds rather than hours, and the high surface area-to-volume ratio in the packed-bed reactor maximizes contact with the catalyst.[7]

Purification and Quality Control: Ensuring Analytical Integrity

Regardless of the synthesis method, the crude product will contain unreacted starting material, partially deuterated isotopologues, and potential side products. Achieving the high chemical and isotopic purity required for its use as an internal standard is paramount.

Purification

Fractional vacuum distillation is the primary method for purifying m-Cresol-d7. Due to the slight difference in boiling points between m-cresol (203 °C) and its deuterated analog, a high-efficiency distillation column is required to separate them effectively. This step is crucial for removing any remaining protic m-cresol, thereby maximizing the isotopic purity of the final product.

Analytical Validation: A Self-Validating System

A robust analytical workflow is required to certify the final product. This typically involves a combination of chromatographic and spectrometric techniques.

Table 2: Analytical Specifications for High-Purity m-Cresol-d7

| Parameter | Method | Specification | Rationale |

| Chemical Purity | Gas Chromatography (GC-FID) | ≥99% | Ensures that no other organic impurities will interfere with the analysis. |

| Isotopic Purity | Mass Spectrometry (GC-MS) | ≥98 atom % D | Confirms the level of deuterium incorporation. A high percentage is necessary for a reliable internal standard. |

| Identity Confirmation | ¹H NMR, ¹³C NMR | Conforms to structure | Confirms the molecular structure and can also be used to estimate isotopic purity by observing the reduction in ¹H signals. |

| Water Content | Karl Fischer Titration | ≤0.1% | Minimizes the presence of H₂O which could lead to back-exchange over time. |

Protocol: GC-MS Validation of m-Cresol-d7 Isotopic Purity

-

Sample Preparation: Prepare a 1 mg/mL solution of the purified m-Cresol-d7 in a suitable solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions:

-

Source Temperature: 230 °C.

-

Scan Range: 50-200 m/z.

-

-

Data Analysis:

-

Identify the peak corresponding to m-Cresol-d7.

-

Examine the mass spectrum for the molecular ion (M⁺). For fully deuterated m-Cresol-d7 (C₇HD₇O), the expected molecular weight is approximately 115.18 g/mol .[14] Compare this to the unlabeled m-cresol molecular ion at m/z 108.

-

Calculate the isotopic enrichment by integrating the ion currents for all isotopologues (d0 through d7) and determining the percentage of the d7 species.

-

// Define Nodes Start [label="Purified m-Cresol-d7 Sample", fillcolor="#FBBC05", fontcolor="#202124"]; Prep [label="Sample Preparation\n(1 mg/mL in Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; GCMS [label="GC-MS Analysis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Data Acquisition\n(Mass Spectrum)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Peak Integration & Analysis", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ChemPurity [label="Chemical Purity Check\n(Chromatogram)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; IsoPurity [label="Isotopic Purity Check\n(Mass Spectrum)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [label="Certificate of Analysis (CoA)", shape=document, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define Edges Start -> Prep; Prep -> GCMS [label="Injection"]; GCMS -> Data; Data -> Analysis; Analysis -> ChemPurity [label="Evaluate Peaks"]; Analysis -> IsoPurity [label="Evaluate m/z Ratios"]; ChemPurity -> Report; IsoPurity -> Report; } dott Caption: Quality control workflow for the validation of m-Cresol-d7.

Conclusion: A Commitment to Scientific Integrity

The synthesis and manufacturing of m-Cresol-d7 is a multi-step process that demands rigorous control over reaction conditions, purification, and analytical validation. The evolution from traditional high-pressure batch methods to more efficient continuous flow technologies demonstrates significant progress in the field of isotopic labeling. For the end-user in drug development or clinical research, the reliability of their data is directly tied to the quality of the standards they employ. Therefore, a thorough understanding of how m-Cresol-d7 is produced and validated is not merely academic; it is a fundamental component of ensuring data integrity and advancing scientific discovery.

References

-

TAIYO NIPPPON SANSO. (2022). Development of Flow Synthesis Method for Deuterated Aromatic Compounds. TAIYO NIPPPON SANSO Technical Report No.41. [Link]

-

University of Waterloo. (2024). Synthesis of Deuterated Benzene for a Circular Deuterium Economy. UWSpace. [Link]

-

Thompson, D. C., et al. (1995). Studies on the mechanism of hepatotoxicity of 4-methylphenol (p-cresol): effects of deuterium labeling and ring substitution. PubMed. [Link]

-

Dills, R. L., et al. (1997). Quantitation of o-, m- and p-cresol and deuterated analogs in human urine by gas chromatography with electron capture detection. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

-

Kerr, W. J., et al. (2018). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry. [Link]

-

ResolveMass Laboratories Inc. m-Cresol-d7, OD | CAS 202325-51-7. [Link]

-

Wikipedia. Isotopic labeling. [Link]

-

ResolveMass Laboratories Inc. o-Cresol-d7, OD | CAS 202325-50-6. [Link]

-

Gold, V., et al. (1960). The kinetics of hydrogen isotope exchange reactions. Part X. The acid-catalysed detritiation of [o-3H]p-cresol in water and in deuterium oxide. Journal of the Chemical Society. [Link]

- Google Patents.

- Google Patents.

- Google Patents.

-

Wikipedia. Hydrogen–deuterium exchange. [Link]

-

SIELC Technologies. HPLC Separation of m-Cresol Purple and Related Impurities. [Link]

-

Splendid Lab Pvt. Ltd. m-Cresol-d7. [Link]

-

Eurisotop. P-CRESOL. [Link]

- Google Patents.

-

Wikipedia. m-Cresol. [Link]

-

Anhui Haihua. (2020). Two main different technologies for m-cresol. [Link]

-

ChemRxiv. (2023). Core-Labeling Synthesis of Phenols. [Link]

-

Zhu, J., et al. (2021). Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach. PubMed Central. [Link]

-

Organic Letters. (2023). Core-Labeling (Radio) Synthesis of Phenols. [Link]

-

ChemistryViews. (2016). Supported Catalyst for Hydrogen/Deuterium Exchange. [Link]

-

SciSpace. A mass spectrometric demonstration of hydrogen-deuterium exchange and hydrogen redistribution during catalytic deuteration. [Link]

-

GlobalRx. Cresol (M) Liquid for Compounding: Clinical Profile and Industrial Applications. [Link]

-

Khan, F. B., et al. (2015). Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c. PubMed Central. [Link]

-

HDIN Research. (2025). m-Cresol Market Poised for Steady Growth Amid Rising Pharmaceutical and Agrochemical Demand. [Link]

-

Weber, L. (2002). The application of multi-component reactions in drug discovery. PubMed. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m-Cresol- application_Chemicalbook [chemicalbook.com]

- 5. m-Cresol Market Poised for Steady Growth Amid Rising Pharmaceutical and Agrochemical Demand [hdinresearch.com]

- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 7. tn-sanso.co.jp [tn-sanso.co.jp]

- 8. US5733984A - Process for the preparation of a deuterated compound - Google Patents [patents.google.com]

- 9. US9505667B2 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 10. Supported Catalyst for Hydrogen/Deuterium Exchange - ChemistryViews [chemistryviews.org]

- 11. sci-hub.box [sci-hub.box]

- 12. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 13. Two main different technologies for m-cresol [betterchemtech.com]

- 14. splendidlab.in [splendidlab.in]

M-Cresol-D7: A Comprehensive Technical Guide for Advanced Analytical Applications

This guide provides an in-depth exploration of M-Cresol-D7 (3-Methylphenol-d7), a deuterated analog of m-cresol, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, the rationale behind its synthesis and application, and provide detailed, field-proven protocols for its use as a superior internal standard in quantitative mass spectrometry.

Introduction: The Imperative for Isotopic Labeling in Quantitative Analysis

In modern analytical science, particularly in regulated environments such as pharmaceutical development and clinical diagnostics, the accuracy and precision of quantitative measurements are paramount. The complexity of biological matrices introduces significant challenges, including ion suppression or enhancement in mass spectrometry, and analyte loss during sample preparation. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these matrix effects and procedural inconsistencies.

M-Cresol-D7 is the deuterated form of m-cresol (3-methylphenol), a compound of significant interest as a biomarker for toluene exposure, a uremic toxin in kidney disease, and an intermediate in the synthesis of pharmaceuticals and other chemicals.[1][2] By replacing seven hydrogen atoms with deuterium, M-Cresol-D7 becomes an ideal internal standard. It is chemically identical to the analyte of interest, m-cresol, ensuring it co-elutes chromatographically and behaves similarly during extraction and ionization. However, its increased mass allows it to be distinguished by a mass spectrometer, providing a reliable reference for accurate quantification.

Physicochemical Properties and Synthesis Rationale

A thorough understanding of the physical and chemical characteristics of M-Cresol-D7 is essential for its effective application.

Core Properties

The fundamental identifiers and properties of M-Cresol-D7 are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 3-Methylphenol-d7; m-Cresol-d7 | N/A |

| CAS Number | 202325-51-7 | N/A |

| Molecular Formula | C₇HD₇O | N/A |

| Molecular Weight | 115.18 g/mol | N/A |

| Isotopic Enrichment | Typically ≥98 atom % D | N/A |

| Appearance | Colorless to light yellow liquid or low-melting solid |

Synthesis: The Basis of Isotopic Stability

While specific, proprietary synthesis methods may vary between manufacturers, the general approach for producing deuterated aromatic compounds like M-Cresol-D7 involves a hydrogen-deuterium (H-D) exchange reaction. Typically, the unlabeled m-cresol is subjected to heavy water (D₂O) under high temperature and pressure, often in the presence of a catalyst such as platinum on alumina.[3]

The rationale for this process is to replace the labile protons on the aromatic ring and the methyl group with deuterium atoms. This creates a stable, non-radioactive isotopologue that will not readily exchange deuterium back with hydrogen under typical analytical conditions, a critical requirement for a reliable internal standard.

The Role of M-Cresol-D7 as an Internal Standard

The primary and most critical application of M-Cresol-D7 is as an internal standard for the precise quantification of m-cresol in complex matrices. Its utility is grounded in the principles of isotope dilution mass spectrometry (IDMS).

The Principle of Isotope Dilution

In an IDMS workflow, a known quantity of the SIL-IS (M-Cresol-D7) is added to every sample, calibrator, and quality control at the very beginning of the sample preparation process. Because the SIL-IS is chemically identical to the endogenous analyte (m-cresol), any loss of analyte during extraction, derivatization, or injection will be mirrored by a proportional loss of the SIL-IS.

The mass spectrometer detects both the analyte and the SIL-IS simultaneously. The final concentration of the analyte is calculated based on the ratio of the analyte's signal response to the SIL-IS's signal response. This ratio remains constant even if absolute signal intensities fluctuate due to matrix effects or sample loss, thus ensuring a highly accurate and precise measurement. This self-validating system is a cornerstone of trustworthy analytical protocols.

Workflow for Analyte Quantification

The logical flow of using M-Cresol-D7 in a quantitative assay is depicted below.

Caption: General workflow for quantification using M-Cresol-D7 as an internal standard.

Experimental Protocol: Quantification of Total m-Cresol in Human Urine by GC-MS

This protocol describes a robust method for measuring total m-cresol, a biomarker of toluene exposure, adapted from established and validated methodologies.[3][4] The use of M-Cresol-D7 is integral to the accuracy of this procedure.

Materials and Reagents

-

m-Cresol analytical standard

-

M-Cresol-D7 (Internal Standard)

-

β-Glucuronidase/Arylsulfatase enzyme solution

-

Sodium acetate buffer (pH 5.0)

-

Toluene (extraction solvent)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Human urine (for calibrators and QCs)

Step-by-Step Procedure

-

Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of m-cresol and M-Cresol-D7 in methanol.

-

From these, prepare a series of m-cresol working standards for the calibration curve (e.g., 1 µg/mL to 500 µg/mL).

-

Prepare an M-Cresol-D7 internal standard working solution at a fixed concentration (e.g., 10 µg/mL).

-

-

Sample Preparation and Hydrolysis:

-

To 1 mL of urine sample, calibrator, or QC in a glass tube, add 50 µL of the M-Cresol-D7 working solution. Vortex briefly.

-

Add 1 mL of sodium acetate buffer and 50 µL of β-Glucuronidase/Arylsulfatase.

-

Cap the tubes and incubate overnight (approx. 16 hours) in a 37°C water bath. This enzymatic hydrolysis is crucial to cleave the glucuronide and sulfate conjugates, allowing for the measurement of total m-cresol.[3][4]

-

-

Extraction:

-

After cooling to room temperature, acidify the samples by adding 100 µL of concentrated HCl.

-

Add 4 mL of toluene, cap tightly, and vortex or mechanically shake for 10 minutes for liquid-liquid extraction.

-

Centrifuge at 2000 x g for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (toluene) to a clean glass tube.

-

-

Derivatization:

-

Evaporate the toluene extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dry residue in 100 µL of ethyl acetate.

-

Add 50 µL of BSTFA, cap tightly, and heat at 70°C for 30 minutes. Derivatization to form trimethylsilyl (TMS) ethers increases the volatility and thermal stability of the cresols, improving their chromatographic behavior.[3]

-

-

GC-MS Analysis:

-

Transfer the final derivatized sample to a GC autosampler vial.

-

Inject 1 µL into the GC-MS system.

-

Instrumental Conditions

-

GC System: Agilent GC or equivalent with a capillary column suitable for phenols (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection: Splitless mode at 250°C.

-

Oven Program: Initial 60°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

-

MS System: Mass selective detector operating in Electron Ionization (EI) mode.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

Mass Spectrometry and Causality of Ion Selection

The power of mass spectrometry lies in its selectivity. For this assay, we monitor specific ions characteristic of the derivatized analyte and internal standard.

-

m-Cresol-TMS derivative (M.W. = 180): The mass spectrum is characterized by a molecular ion (M⁺) at m/z 180 and a prominent fragment from the loss of a methyl group ([M-15]⁺) at m/z 165 (quantifier ion). Another significant ion is often observed at m/z 73, corresponding to the trimethylsilyl group.

-

M-Cresol-D7-TMS derivative (M.W. = 187): The deuterated internal standard will have a molecular ion at m/z 187. The corresponding loss of a deuterated methyl group ([M-CD₃]⁺) is not the primary fragmentation. Instead, the key fragment is the loss of a methyl group from the silyl moiety, resulting in an ion at m/z 172 ([M-15]⁺) which serves as the quantifier. The 7-dalton mass shift ensures there is no cross-talk between the analyte and internal standard channels.[5]

The selection of these specific, high-intensity ions for monitoring (SIM mode) provides excellent sensitivity and selectivity, filtering out chemical noise from the complex urine matrix.

Method Validation and Trustworthiness

A described protocol is only as reliable as its validation. Adherence to guidelines from bodies like the International Council on Harmonisation (ICH) is crucial.[6] A typical validation for this assay would demonstrate:

-

Selectivity: No interfering peaks from endogenous matrix components at the retention times of the analyte and IS.

-

Linearity: A linear relationship between the analyte/IS peak area ratio and concentration across a defined range (e.g., with a correlation coefficient, r², > 0.99).

-

Accuracy and Precision: Intra- and inter-day accuracy (percent recovery) and precision (relative standard deviation) within acceptable limits (typically ±15%, and ±20% at the lower limit of quantification).[3]

-

Matrix Effect: Assessment to ensure that ion suppression or enhancement from different sources of urine is negligible and corrected for by the SIL-IS.

-

Stability: Analyte stability demonstrated under various storage and processing conditions.

The use of M-Cresol-D7 is fundamental to achieving the required performance in these validation parameters, creating a self-validating system that ensures the trustworthiness of the final reported concentrations.

Conclusion

M-Cresol-D7 is an indispensable tool for researchers requiring accurate and precise quantification of m-cresol. Its chemical and physical properties make it an ideal stable isotope-labeled internal standard, seamlessly integrating into analytical workflows to correct for sample preparation variability and matrix-induced signal fluctuations. The detailed GC-MS protocol provided herein, grounded in established scientific principles and validated methodologies, offers a reliable framework for its application in clinical and toxicological research. By understanding the causality behind its synthesis, application, and detection, scientists can leverage M-Cresol-D7 to generate high-quality, defensible data in their drug development and research endeavors.

References

-

Koch, H. M., et al. (2015). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. Journal of Chromatography B, 997, 178-184. Available from: [Link]

-

De Smet, R., et al. (2003). p-Cresol: a toxin revealing many neglected but relevant aspects of uraemic toxicity. Nephrology Dialysis Transplantation, 18(7), 1227-1230. Available from: [Link]

-

Cecinato, A., et al. (2004). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Atmospheric Environment, 38(22), 3597-3605. (The ResearchGate entry provides a diagram of the m-cresol-TBDMS mass spectrum). Available from: [Link]

-

Korytowska, N., et al. (2019). Development of the LC-MS/MS method for determining the p-cresol level in plasma. Journal of Pharmaceutical and Biomedical Analysis, 168, 10-17. Available from: [Link]

-

De Loor, H., et al. (2009). Gas Chromatographic-Mass Spectrometric Analysis for Measurement of p-Cresol and Its Conjugated Metabolites in Uremic and Normal Serum. Clinical Chemistry, 55(1), 132-139. Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Pearson+. Show how you would make 3-methylphenol using 3-methylaniline as your starting material. Available from: [Link]

-

eGyanKosh. (N.D.). Mass Spectrometry: Fragmentation Patterns. Available from: [Link]

-

Gry, J., et al. (2020). A screening method by gas chromatography–mass spectrometry for the quantitation of 33 compounds in the aerosol of a heated tobacco product. CORESTA Congress Proceedings. Available from: [Link]

-

Vanholder, R., et al. (2021). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. International Journal of Molecular Sciences, 22(23), 12844. Available from: [Link]

-

Chemistry Stack Exchange. (2020). Major product of mononitration of 3-methylphenol. Available from: [Link]

-

Allen. Dinitration of 3-methyl-phenol gives the following major product. Available from: [Link]

-

Shimadzu. (2006). Individual steps in the development of an HPLC/DAD/MS method for the identification, separation and quantification of cholic acid, phenol, p-cresol and tryptophan in human blood. LCMS Uremic Toxins News. Available from: [Link]

-

Alzweiri, M., et al. (2012). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Journal of the American Society for Mass Spectrometry, 23(3), 567-571. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Cresols. Available from: [Link]

-

YouTube. (2021). The major product of dinitration of 3-methylphenol is. Available from: [Link]

-

Müller, L., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Metabolites, 12(2), 99. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. coresta.org [coresta.org]

A Comprehensive Technical Guide to the Safe Handling of M-Cresol-D7

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling precautions for M-Cresol-D7. As a deuterated analog of m-cresol, its primary application lies in serving as an internal standard for mass spectrometry-based quantitative analysis in various research and development settings, including pharmaceutical and environmental studies.[1] While the isotopic labeling does not significantly alter the chemical hazards, understanding the inherent risks of the parent compound, m-cresol, is paramount for ensuring laboratory safety. This document synthesizes critical information from safety data sheets (SDS), regulatory bodies, and chemical databases to offer a comprehensive resource for all personnel handling this compound.

Chemical Identity and Physicochemical Properties

M-Cresol-D7 is a derivative of m-cresol where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution provides a distinct mass shift, enabling its use as a reliable internal standard in analytical methodologies.[1]

Table 1: Physicochemical Data of M-Cresol-D7 and M-Cresol

| Property | M-Cresol-D7 | M-Cresol |

| Synonyms | 3-Methylphenol-d7, m-Methylphenol-d7, 3-Hydroxytoluene-d7[1] | 3-Methylphenol, m-Cresylic acid, 1-Hydroxy-3-methylbenzene[2] |

| CAS Number | 202325-51-7[3] | 108-39-4[3] |

| Molecular Formula | C₇HD₇O[1] | C₇H₈O[4] |

| Molecular Weight | 115.18 g/mol [3] | 108.14 g/mol [4] |

| Appearance | Colorless to yellowish liquid with a sweet, tarry odor.[2][5] | Colorless to yellowish liquid with a sweet, tarry odor.[2][5] |

| Boiling Point | Not specified, expected to be similar to m-cresol. | 202.8 °C (397.0 °F)[4] |

| Melting Point | Not specified, expected to be similar to m-cresol. | 11 °C (52 °F)[4] |

| Flash Point | Not specified, expected to be similar to m-cresol. | 86 °C (187 °F)[5] |

| Density | Not specified, expected to be similar to m-cresol. | 1.034 g/cm³ |

| Solubility in Water | Not specified, expected to be similar to m-cresol. | 2.35 g/100 ml at 20 °C[4] |

The safety profile of M-Cresol-D7 should be considered identical to that of m-cresol. The following sections detail the hazards and corresponding safety measures based on the properties of the non-deuterated compound.

Hazard Identification and GHS Classification

M-cresol is a hazardous substance with multiple risk classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6] Understanding these classifications is the first step in risk mitigation.

-

Acute Toxicity (Oral and Dermal): Toxic if swallowed or in contact with skin.[6][7]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[6][7]

-

Flammability: Combustible liquid.[8]

-

Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[6]

The primary routes of exposure are inhalation, skin absorption, ingestion, and eye/skin contact.[2] Acute exposure can lead to irritation of the eyes, skin, and mucous membranes, as well as central nervous system effects such as confusion and respiratory depression.[2]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential for minimizing exposure to M-Cresol-D7.

Engineering Controls

-

Ventilation: All work with M-Cresol-D7 should be conducted in a well-ventilated area.[8] A certified chemical fume hood is mandatory for any procedures that may generate vapors or aerosols.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

Table 2: Recommended Personal Protective Equipment for M-Cresol-D7

| Body Part | Protection | Standard/Specification |

| Eyes/Face | Chemical safety goggles and a face shield.[7][8][9] | OSHA 29 CFR 1910.133 or European Standard EN166.[8] |

| Skin | Chemical-resistant gloves (e.g., Butyl rubber, FKM).[9] Lab coat and, if necessary, an apron and boots.[8][10] | Tested according to EN 374.[9] |

| Respiratory | Required if ventilation is inadequate or if there is a risk of inhalation.[8] | NIOSH/MSHA or European Standard EN 149 approved respirator with organic vapor cartridges.[8][10] |

A rigorous PPE protocol is a non-negotiable aspect of handling M-Cresol-D7. The following diagram illustrates the logical workflow for donning and doffing PPE to prevent cross-contamination.

Caption: Sequential workflow for donning and doffing PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to preventing accidents and ensuring the integrity of the compound.

Handling

-

Avoid contact with skin, eyes, and clothing.[11]

-

Do not breathe vapors or mists.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8]

-

Use only in a well-ventilated area, preferably a chemical fume hood.[8]

-

Wash hands thoroughly after handling.[8]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][12]

-

The storage area should be designated for corrosive materials.[8]

-

Protect from direct sunlight and moisture.[8]

-

Store locked up.[8]

-

Incompatible materials to avoid include strong oxidizing agents, acids, and bases.[2][8]

Emergency Procedures: A Self-Validating System

A robust emergency plan ensures that any incident is managed swiftly and effectively, minimizing harm to personnel and the environment.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[8] Wash off with soap and plenty of water for at least 15 minutes.[8] Seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air.[8] If not breathing, give artificial respiration.[8] Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[8]

Spill and Leak Response

A systematic approach to spill management is essential to prevent the escalation of a hazardous situation.

Protocol for Small Spills:

-

Evacuate and Isolate: Immediately evacuate non-essential personnel from the area and isolate the spill.[14]

-

Ventilate: Ensure adequate ventilation.

-

PPE: Don the appropriate personal protective equipment as outlined in Table 2.

-

Containment: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[9][13]

-

Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.[9]

-

Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[14]

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[8]

The following decision tree provides a logical pathway for responding to a chemical spill.

Caption: Decision tree for chemical spill response.

Disposal Considerations

Waste generated from the use of M-Cresol-D7 must be treated as hazardous waste.

-

Disposal Method: Dispose of contents and container to an approved waste disposal plant.[8]

-

Contaminated Packaging: Empty containers should be disposed of in the same manner as the product.

-

Regulatory Compliance: All disposal practices must comply with local, regional, and national regulations.[6]

Conclusion

M-Cresol-D7 is an invaluable tool in modern analytical science. However, its safe use is contingent upon a thorough understanding of its inherent hazards, which are identical to those of m-cresol. By implementing robust engineering controls, adhering to strict PPE and handling protocols, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. This guide serves as a foundational document to be integrated into a comprehensive laboratory safety program.

References

-

NIOSH Pocket Guide to Chemical Hazards - m-Cresol. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

-

m-Cresol. (2022, June 30). WorkSafe New Zealand. Retrieved from [Link]

-

Product Safety Assessment: m-Cresol. (2015, August). Lanxess. Retrieved from [Link]

-

Cresols (mixed isomers) Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

M Cresol Purp 004 Ghs. (n.d.). Scribd. Retrieved from [Link]

-

Methylphenols (Cresols): Human health tier II assessment. (2014, April 11). Australian Government Department of Health. Retrieved from [Link]

-

M-Cresol-D7. (n.d.). PubChem. Retrieved from [Link]

-

Safety Data Sheet - m-Cresol. (n.d.). Carl ROTH. Retrieved from [Link]

-

M-Cresol-d7, OD | CAS 202325-51-7. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Safety Data Sheet - m-Cresol. (n.d.). Carl ROTH. Retrieved from [Link]

-

m-Cresol. (n.d.). PubChem. Retrieved from [Link]

-

m-Cresol - Safety Data Sheet. (2024, November 28). Penta chemicals. Retrieved from [Link]

-

m-Cresol. (n.d.). Wikipedia. Retrieved from [Link]

-

cresol, CAS Registry Number 108-39-4. (2021, February 7). RIFM. Retrieved from [Link]

-

Safety Data Sheet. (2018, December 14). Chem Service. Retrieved from [Link]

-

Toxicological Profile for Cresols. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Material Safety Data Sheet - m-Cresol, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Safety Data Sheet - m-Cresol. (n.d.). Fisher Scientific. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - m-Cresol [cdc.gov]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. m-Cresol - Wikipedia [en.wikipedia.org]

- 5. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. lanxess.com [lanxess.com]

- 11. actylislab.com [actylislab.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. M-CRESOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Definitive Guide to M-Cresol-D7 in Quantitative Scientific Research

This guide provides an in-depth technical exploration of M-Cresol-D7 (Deuterated m-Cresol), a critical tool in modern analytical science. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the fundamental principles and strategic considerations for its effective use. We will delve into the causality behind experimental choices, ensuring that the methodologies described are not just followed, but understood.

Section 1: The Quintessential Internal Standard: Why M-Cresol-D7?

In the realm of quantitative analysis, particularly with mass spectrometry, accuracy and precision are paramount. The complexity of biological and environmental matrices introduces variability that can significantly impact results. This is where the utility of a stable isotope-labeled internal standard like M-Cresol-D7 becomes indispensable.

M-Cresol-D7 is an isotopically enriched analog of m-cresol where seven hydrogen atoms have been replaced with deuterium. This substitution is the cornerstone of its function.

Core Advantages of M-Cresol-D7:

-

Chemical Equivalence, Mass Distinction: M-Cresol-D7 is chemically and physically almost identical to its non-labeled counterpart, m-cresol. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass (+7 Da) allows it to be clearly distinguished by a mass spectrometer.[1]

-

Correction for Matrix Effects and Sample Loss: Any loss of analyte during the analytical workflow, from extraction to injection, will be mirrored by a proportional loss of the internal standard. Similarly, any signal suppression or enhancement caused by the sample matrix will affect both the analyte and the internal standard equally. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to highly accurate and reproducible quantification.

-

Enhanced Isotopic Stability: Many commercially available M-Cresol-D7 standards are offered in the deuterated hydroxyl (OD) form. This minimizes hydrogen-deuterium (H/D) exchange with protic solvents, ensuring the isotopic integrity of the standard throughout the analytical process.[1][2]

-

Versatility: M-Cresol-D7 is compatible with a range of analytical platforms, most notably Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3]

The following diagram illustrates the fundamental principle of using M-Cresol-D7 as an internal standard in a typical quantitative workflow.

Caption: Simplified metabolic pathway of m-cresol.

Environmental Monitoring

Cresols are common environmental pollutants originating from industrial activities. [2]Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods for monitoring these compounds in water, soil, and air. M-Cresol-D7 is an essential tool for ensuring the accuracy of these environmental analyses.

Section 3: Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of m-cresol using M-Cresol-D7 as an internal standard.

Quantification of m-Cresol in Human Urine by GC-MS

This protocol is adapted from methodologies for the analysis of phenolic compounds in urine. [3][4] 1. Sample Preparation (Hydrolysis and Extraction):

-

Pipette 1 mL of urine into a glass tube.

-

Spike the sample with 20 µL of M-Cresol-D7 internal standard solution (e.g., 10 µg/mL in methanol).

-

Add 0.5 mL of concentrated hydrochloric acid for acid hydrolysis of cresol conjugates.

-

Cap the tube and heat at 90°C for 1 hour.

-

Cool the sample to room temperature.

-

Perform liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., toluene or a hexane/methyl tert-butyl ether mixture) and vortexing for 2 minutes. [3]* Centrifuge to separate the phases.

-

Transfer the organic layer to a new tube.

-

Evaporate the solvent under a gentle stream of nitrogen.

2. Derivatization:

-

To the dried extract, add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). [3]* Cap the tube and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives, which are more volatile and suitable for GC analysis.

3. GC-MS Analysis:

-

GC Column: 5% Phenyl-95% methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Interface Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor characteristic ions for TMS-derivatized m-cresol and M-Cresol-D7.

-

4. Calibration and Quantification:

-

Prepare a series of calibration standards by spiking blank urine with known concentrations of m-cresol and a fixed concentration of M-Cresol-D7.

-

Process the calibration standards using the same procedure as the samples.

-

Generate a calibration curve by plotting the ratio of the peak area of m-cresol to the peak area of M-Cresol-D7 against the concentration of m-cresol.

-

Determine the concentration of m-cresol in the unknown samples from the calibration curve.

Quantification of m-Cresol in Human Plasma by LC-MS/MS

This protocol is based on established methods for analyzing uremic toxins in plasma. [1][5] 1. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma into a microcentrifuge tube.

-

Add 200 µL of cold acetonitrile containing the M-Cresol-D7 internal standard (e.g., 5 µg/mL). [1]* Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

LC Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Program: A suitable gradient to separate m-cresol from other matrix components (e.g., 10-90% B over 3 minutes). [1]* Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for both m-cresol and M-Cresol-D7.

-

3. Calibration and Quantification:

-

Prepare calibration standards by spiking blank plasma with known concentrations of m-cresol and a fixed concentration of M-Cresol-D7.

-

Process the standards alongside the samples.

-

Construct a calibration curve by plotting the peak area ratio (m-cresol/M-Cresol-D7) versus the concentration of m-cresol.

-

Calculate the concentration of m-cresol in the plasma samples based on this curve.

Section 4: Data and Performance Characteristics

The use of M-Cresol-D7 allows for the development of highly sensitive and robust analytical methods. The following tables summarize typical performance data from published methodologies.

Table 1: GC-MS Method Performance for Cresol Analysis in Urine [3]

| Parameter | Value |

|---|---|

| Linearity Range | Up to 12 mg/L |

| Limit of Detection (LOD) | 10 µg/L |

| Within-series Imprecision (RSD) | 3.0 - 7.2% |

| Recovery | 84 - 104% |

Table 2: LC-MS/MS Method Performance for p-Cresol Analysis in Plasma [5]

| Parameter | Value |

|---|---|

| Linearity Range | 0.02 - 6 µg/mL |

| Limit of Quantification (LOQ) | 0.043 µg/mL |

| Limit of Detection (LOD) | 0.013 µg/mL |

| Recovery | ~80% |

Section 5: Trustworthiness and Method Validation

Every protocol utilizing M-Cresol-D7 must be a self-validating system. The principles of method validation, as outlined by regulatory bodies and scientific consensus, ensure the reliability of the data generated. Key validation parameters include:

-

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

-

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

-

Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.

The use of M-Cresol-D7 is fundamental to achieving the required accuracy and precision during validation, as it effectively compensates for variability inherent in the analytical process. [6][7]

Conclusion

M-Cresol-D7 is a powerful and essential tool for any laboratory engaged in the quantitative analysis of m-cresol and related phenolic compounds. Its properties as a stable isotope-labeled internal standard enable the development of highly accurate, precise, and robust analytical methods. By understanding the principles behind its use and adhering to rigorous validation standards, researchers can generate high-quality data that is crucial for advancements in clinical diagnostics, environmental monitoring, and drug development.

References

- BenchChem. (2025). Application Note and Protocol: Quantification of p-Cresol in Human Plasma using LC-MS/MS. BenchChem.

- Eawag. (1998).

- PubMed. (2015). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. PubMed.

- Development of the LC-MS/MS method for determining the p-cresol level in plasma.

- Scribd. Urine Sample For Phenol by GC and GCMS-AB. Scribd.

- ResearchGate. Schematic view of the metabolism of p-cresol by the intestinal microbiota....

- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Cresols.

- PubMed Central. (2014).

- National Institutes of Health. M-Cresol | CH3C6H4OH | CID 342. PubChem.

- PubMed Central.

- BenchChem. A Comparative Guide to Validated LC-MS/MS Methods for p-Cresol and its Metabolites. BenchChem.

- BenchChem. Application Note: Quantification of o-Cresol in Human Biological Samples using o-Cresol-d7 as an Internal Standard by LC-MS/MS. BenchChem.

- ResearchGate. (2015). Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on KCO -treated silica, and gas chromatography tandem mass spectrometry.

- Bisphenol A Information & Resources. (2015). Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on.

- PubMed Central. (2023). Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method. PMC.

- ResearchGate. Simplified scheme of the human toluene metabolism.

- ResearchGate. (2010). Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis.

- ACS Publications. (2020). Simultaneous Determination of Multiple Classes of Phenolic Compounds in Human Urine: Insight into Metabolic Biomarkers of Occup.

- U.S. Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA.

- CORESTA. (2020).

- ResearchGate. (2005). Gas Chromatographic-Mass Spectrometric Analysis for Measurement of p-Cresol and Its Conjugated Metabolites in Uremic and Normal Serum.

- International Journal of Advanced Research in Chemical Science. (2012). Determination of m-Cresol and p-Cresol in Industrial Cresols by Raman Spectrometer.

- ResearchGate. (2014). Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation.

- MDPI. (2023).

- International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para).

- PubMed Central. (1971). Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. PMC.

- Thermo Fisher Scientific. EPA Analytical Methods.

- The AAPS Journal. (2022).

- The Royal Society of Chemistry. (2012). EPA Method 525.3.

- U.S. Environmental Protection Agency. Method 200.7, Rev. 4.4. EPA.

- ResearchGate. (2022). Biomarker Assay Validation by Mass Spectrometry.

- PubMed. (2022).

- National Center for Biotechnology Information.

- Eurofins. (2023). Analytical Method Summaries.

- Google Patents.

- Concentration Calibr

- Chemistry LibreTexts. (2020). Internal Standard.

- Calibr

- Practice Problems for calibr

- Reddit. (2021).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]